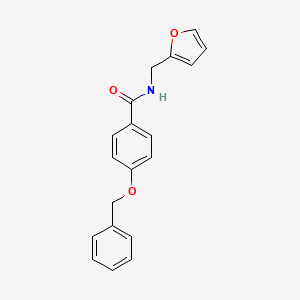![molecular formula C19H21NO3 B4409212 4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate](/img/structure/B4409212.png)
4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate
描述
4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a non-peptide compound that acts as a potent and selective agonist of the sigma-1 receptor, a protein that is widely distributed in the central nervous system.
作用机制
4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate acts as a selective agonist of the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of ion channels, neurotransmitter transporters, and other proteins in the cell membrane. Activation of the sigma-1 receptor by this compound can modulate the activity of these proteins, leading to changes in neuronal excitability, synaptic transmission, and other cellular processes. The precise mechanism of action of this compound is still being studied, but it is believed to involve interactions with multiple signaling pathways in the cell.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter release, and gene expression. In animal models, this compound has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain. This compound may also have potential as a treatment for pain, as it has been shown to reduce pain sensitivity in animal models.
实验室实验的优点和局限性
4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate has several advantages for use in lab experiments, including its high potency and selectivity for the sigma-1 receptor, as well as its well-characterized mechanism of action. However, this compound also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations may need to be taken into account when designing experiments using this compound.
未来方向
There are several areas of future research that could be explored with 4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of the sigma-1 receptor in pain perception and the potential use of this compound as a pain medication. Additionally, further research is needed to better understand the molecular mechanisms of action of this compound and to develop more potent and selective sigma-1 receptor agonists.
科学研究应用
4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology. Research has shown that this compound can modulate the activity of the sigma-1 receptor, which is involved in a wide range of physiological processes, including pain perception, mood regulation, and memory formation. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and may also have potential as a treatment for depression and anxiety disorders.
属性
IUPAC Name |
[4-(3-phenylpropylcarbamoyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-18(21)23-17-12-10-16(11-13-17)19(22)20-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYFAGWVACSXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4409135.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409143.png)
![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2,1,3-benzothiadiazole](/img/structure/B4409150.png)
![4-{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409157.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4409166.png)

![2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4409187.png)
![1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4409200.png)
![2-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4409205.png)
![N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409215.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-phenylethanamine hydrochloride](/img/structure/B4409222.png)
![2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409227.png)
![4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride](/img/structure/B4409233.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4409237.png)